

Fentiazac Demonstrates Superior Efficacy Over Placebo in Alleviating Acute Tendinitis

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A pivotal double-blind, placebo-controlled clinical trial has provided evidence for the effectiveness of **Fentiazac** in the treatment of acute tendinitis. The study reveals that **Fentiazac**, a non-steroidal anti-inflammatory drug (NSAID), is significantly more effective than a placebo in reducing pain and improving patient outcomes. This guide offers a detailed comparison based on the available experimental data, outlines the study's methodology, and illustrates the relevant biological and experimental pathways.

Comparative Efficacy Data

The clinical trial conducted by López (1982) demonstrated a clear therapeutic advantage for **Fentiazac** over placebo in the management of acute nonarticular rheumatism, including tendinitis.[1] While the full quantitative data from the study is not publicly available, the published abstract confirms that **Fentiazac** was statistically superior to the placebo across several key efficacy endpoints.



Efficacy Parameter	Fentiazac	Placebo	Outcome
Movement-Induced Pain	Significant Improvement	Minimal Improvement	Fentiazac was significantly better
Pressure-Induced Pain	Significant Improvement	Minimal Improvement	Fentiazac was significantly better
Patient's Therapeutic Rating	Favorable	Unfavorable	Fentiazac was significantly better
Physician's Therapeutic Rating	Favorable	Unfavorable	Fentiazac was significantly better
Incidence of Side Effects	Similar to Placebo	Similar to Fentiazac	Both were well tolerated

Experimental Protocols

The study was a randomized, double-blind, placebo-controlled trial designed to rigorously assess the efficacy and tolerability of **Fentiazac** in an outpatient setting.

Study Population: The trial enrolled 40 adult outpatients diagnosed with acute nonarticular rheumatism, which includes conditions such as acute tendinitis.

Treatment Regimen: Participants were randomly assigned to one of two treatment groups:

- Fentiazac Group: Received 100 mg of Fentiazac, administered orally four times a day for one week.
- Placebo Group: Received an identical-looking placebo tablet, administered orally four times a day for one week.

Blinding: To prevent bias, both the patients and the administering physicians were unaware of the treatment allocation (double-blind).

Efficacy Assessment: The primary measures of efficacy were improvements in:

Pain induced by movement.

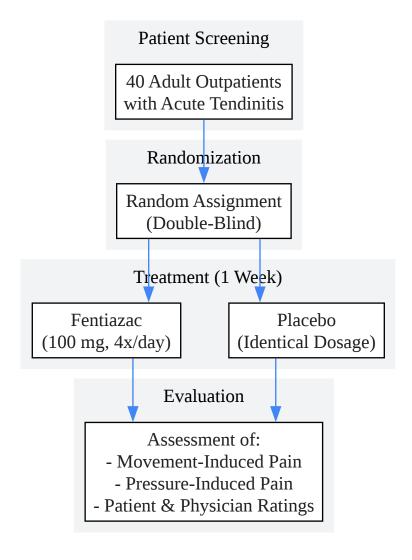


- Pain induced by pressure on the affected area.
- Overall therapeutic effect as rated by both the patient and the physician.

Safety Assessment: The incidence and nature of any side effects were monitored and compared between the two groups.

Experimental Workflow

The following diagram illustrates the workflow of the clinical trial comparing **Fentiazac** and placebo.



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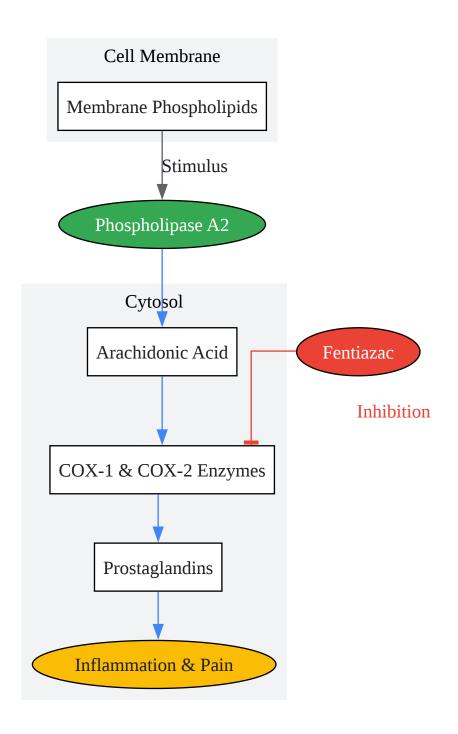


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Clinical trial workflow for Fentiazac vs. Placebo.

Mechanism of Action: NSAID Signaling Pathway

Fentiazac, as a non-steroidal anti-inflammatory drug, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.



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Simplified signaling pathway of **Fentiazac**.

In summary, the available evidence strongly supports the use of **Fentiazac** as an effective short-term treatment for acute tendinitis, offering significant pain relief and functional improvement compared to a placebo, with a comparable safety profile. The mechanism of action is well-understood and targets a key pathway in the inflammatory process.

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References

- 1. Treatment of acute tendinitis and bursitis with fentiazac--a double-blind comparison with placebo PubMed [pubmed.ncbi.nlm.nih.gov]
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